REACTION_CXSMILES
|
Cl[CH2:2][Si:3]([CH3:10])([CH3:9])[C:4]1[O:5][CH:6]=[CH:7][CH:8]=1.[I-:11].[Na+]>C(#N)C>[I:11][CH2:2][Si:3]([CH3:10])([CH3:9])[C:4]1[O:5][CH:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
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4.4 g
|
Type
|
reactant
|
Smiles
|
ClC[Si](C=1OC=CC1)(C)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
CUSTOM
|
Details
|
remove ~40 mL of solvent
|
Type
|
DISTILLATION
|
Details
|
via distillation
|
Name
|
|
Type
|
|
Smiles
|
IC[Si](C=1OC=CC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |